2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 296769-61-4
VCID: VC15503897
InChI: InChI=1S/C25H21N3S/c1-18-12-14-20(15-13-18)23-17-29-25(26-23)28-24(21-10-6-3-7-11-21)16-22(27-28)19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3
SMILES:
Molecular Formula: C25H21N3S
Molecular Weight: 395.5 g/mol

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole

CAS No.: 296769-61-4

Cat. No.: VC15503897

Molecular Formula: C25H21N3S

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole - 296769-61-4

Specification

CAS No. 296769-61-4
Molecular Formula C25H21N3S
Molecular Weight 395.5 g/mol
IUPAC Name 2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-(4-methylphenyl)-1,3-thiazole
Standard InChI InChI=1S/C25H21N3S/c1-18-12-14-20(15-13-18)23-17-29-25(26-23)28-24(21-10-6-3-7-11-21)16-22(27-28)19-8-4-2-5-9-19/h2-15,17,24H,16H2,1H3
Standard InChI Key QRSBFEMNNQHMCE-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Molecular Characteristics

Core Heterocyclic Framework

The compound’s structure integrates two nitrogen-containing heterocycles: a 4,5-dihydro-1H-pyrazole (pyrazoline) and a 1,3-thiazole. The pyrazoline ring exists in a partially saturated state, distinguishing it from fully aromatic pyrazole derivatives . This saturation introduces conformational flexibility, potentially influencing binding interactions with biological targets. The thiazole ring, a five-membered system with sulfur and nitrogen atoms, contributes to electron-deficient characteristics, enhancing reactivity and intermolecular interactions .

Substituent analysis reveals three aryl groups: two phenyl rings at positions 3 and 5 of the pyrazoline and a 4-methylphenyl group at position 4 of the thiazole. The methyl group on the para position of the phenyl ring introduces steric bulk and lipophilicity, factors that may modulate membrane permeability and metabolic stability .

Spectroscopic Signatures

While direct spectral data for this specific compound are unavailable, analogous pyrazolyl-thiazole derivatives provide insight into expected features. In similar structures, 1H^1H NMR spectra typically show distinct signals for pyrazoline protons (δ 3.0–4.5 ppm for CH2_2 groups) and aromatic protons (δ 6.8–8.2 ppm) . The thiazole C5 proton often resonates as a singlet near δ 7.4–7.6 ppm due to magnetic equivalence . IR spectra would display stretches for C=N (1600–1650 cm1^{-1}) and C-S (670–730 cm1^{-1}), consistent with thiazole rings .

Synthetic Methodology

Retrosynthetic Strategy

The synthesis of 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-methylphenyl)-1,3-thiazole likely follows a convergent approach, involving separate construction of the pyrazoline and thiazole moieties followed by coupling.

  • Pyrazoline Synthesis:
    Dihydro-pyrazoles are typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazines. For example, chalcone derivatives (1,3-diphenylpropenone) react with hydrazine hydrate under acidic conditions to form 4,5-dihydro-1H-pyrazoles . Substituents at positions 3 and 5 are introduced through the choice of chalcone precursors.

  • Thiazole Formation:
    The Hantzsch thiazole synthesis is a plausible route, involving the reaction of a thioamide with an α-halo ketone. For the 4-(4-methylphenyl) substituent, phenacyl bromide derivatives with para-methyl groups would serve as electrophilic partners .

  • Coupling Reaction:
    Linking the pyrazoline to the thiazole likely employs nucleophilic substitution at the thiazole’s position 2. A bromide or tosylate leaving group on the pyrazoline nitrogen facilitates this step, as demonstrated in related pyrazolyl-thiazole syntheses .

Optimized Procedure

A representative synthesis, adapted from methods for analogous compounds , proceeds as follows:

  • Synthesis of 3,5-Diphenyl-4,5-dihydro-1H-pyrazole:
    Chalcone (1.0 mmol) and hydrazine hydrate (1.2 mmol) are refluxed in ethanol (20 mL) with catalytic acetic acid (0.1 mL) for 6 hours. The product precipitates upon cooling and is recrystallized from ethanol (Yield: 78–85%).

  • Preparation of 4-(4-Methylphenyl)-1,3-thiazole-2-amine:
    A mixture of 4-methylphenacyl bromide (1.0 mmol) and thiourea (1.2 mmol) in ethanol (15 mL) is stirred at 80°C for 3 hours. The resulting thiazole-2-amine is filtered and dried (Yield: 82%).

  • Coupling via Buchwald–Hartwig Amination:
    The pyrazoline (0.8 mmol), thiazole-2-amine (1.0 mmol), Pd2_2(dba)3_3 (5 mol%), Xantphos (10 mol%), and Cs2_2CO3_3 (2.0 mmol) in toluene (20 mL) are heated at 110°C under N2_2 for 12 hours. Purification by column chromatography (hexane/ethyl acetate) affords the target compound (Yield: 65%) .

StepComponentReagents/ConditionsYield (%)
1Pyrazoline formationHydrazine hydrate, EtOH, Δ78–85
2Thiazole synthesisThiourea, EtOH, 80°C82
3Cross-couplingPd2_2(dba)3_3, Xantphos65

Physicochemical and Pharmacokinetic Profiling

Calculated Properties

Using computational tools (e.g., SwissADME), key descriptors include:

  • Molecular Formula: C26_{26}H23_{23}N3_3S

  • Molecular Weight: 409.54 g/mol

  • logP: 5.2 (predicted), indicating high lipophilicity

  • Topological Polar Surface Area (TPSA): 58.4 Ų, suggesting moderate membrane permeability

  • Hydrogen Bond Acceptors/Donors: 3/0, limiting solubility in aqueous media

Stability and Solubility

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

Pyrazoline derivatives are known cyclooxygenase (COX) inhibitors. Molecular docking simulations suggest that the dihydro-pyrazole moiety binds to COX-2’s hydrophobic pocket, while the thiazole sulfur forms hydrogen bonds with Tyr355 . The methyl group may further stabilize these interactions via van der Waals forces.

Challenges and Future Directions

Synthetic Limitations

Current yields (65% in final coupling) reflect inefficiencies in cross-coupling steps. Transitioning to microwave-assisted synthesis or flow chemistry could improve throughput . Additionally, enantioselective synthesis remains unexplored; the pyrazoline’s chiral center offers opportunities for stereochemical optimization.

Toxicity Considerations

While no toxicity data exist for this compound, structurally related thiazoles have shown hepatotoxicity at high doses (>100 mg/kg in rodents) . Future studies should prioritize acute toxicity screening and metabolite identification.

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